N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
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Overview
Description
Unfortunately, I couldn’t find a specific description for “N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide”. However, it appears to be a compound containing a pyrazole ring1. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis1. They are one of the most studied groups of compounds among the azole family1.
Synthesis Analysis
I couldn’t find specific synthesis methods for “N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide”. However, pyrazoles are synthesized using a variety of methods1. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture1.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available. However, pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis1. They are one of the most studied groups of compounds among the azole family1.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide”. However, pyrazoles and their derivatives are known to undergo a variety of chemical reactions1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide” are not available.Scientific Research Applications
Synthesis and Anticancer Potential
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide and its derivatives have been explored for their synthesis methodologies and potential anticancer properties. For instance, research has highlighted the synthesis of novel pyrazoline derivatives, demonstrating significant anticancer activity against various human cancer cell lines, including pancreatic adenocarcinoma and glioblastoma. These studies provide insight into the compound's utility in developing new anticancer agents (Karabacak et al., 2015).
Antimicrobial Applications
Furthermore, studies on related compounds have shown promising antimicrobial activities. For example, research on pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has demonstrated variable and modest activities against strains of bacteria and fungi, suggesting potential applications of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide in antimicrobial treatments (B'Bhatt & Sharma, 2017).
Insecticidal Activity
There is also evidence to suggest that compounds within this chemical class could exhibit insecticidal properties. Studies on carbamoylated and acylated pyrazolines, for example, have investigated their insecticidal activity, providing a potential avenue for the application of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide in pest control (Hasan et al., 1996).
Molecular Docking and Antiproliferative Activity
Moreover, the compound's structure has been studied for antiproliferative activity, with molecular docking studies suggesting its potential to inhibit cancer cell proliferation. Such research underscores the compound's relevance in the development of novel anticancer therapies (Huang et al., 2020).
Safety And Hazards
Future Directions
Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse biological activities1. This suggests that “N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide”, as a pyrazole derivative, could also be a subject of future research in the field of medicinal chemistry1.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-4-2-5-13(8-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-7-3-6-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIAMAMURMMLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide |
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